molecular formula C22H19N3O4S B11671462 N-(4-methylphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-methylphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11671462
M. Wt: 421.5 g/mol
InChI Key: LDLYFGJOPFGBLM-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science. This particular compound is characterized by the presence of a cyclopenta[b]thiophene core, substituted with a 4-methylphenyl group, a 4-nitrobenzamido group, and a carboxamide group.

Preparation Methods

The synthesis of N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable diene and a thioketone.

    Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst.

    Attachment of the 4-Nitrobenzamido Group: This can be done through an amide coupling reaction using 4-nitrobenzoic acid and an appropriate coupling reagent.

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using an amine and a dehydrating agent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or aluminum chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage to cells. Additionally, it may interact with receptors involved in inflammatory signaling pathways, leading to a reduction in inflammation.

Comparison with Similar Compounds

N-(4-METHYLPHENYL)-2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-Methylphenyl)thiobenzamide: This compound shares the 4-methylphenyl group but lacks the nitrobenzamido and carboxamide groups, resulting in different chemical and biological properties.

    N-(5-Substituted-1,3,4-thiadiazolyl)carboxamide Compounds: These compounds contain a thiadiazole ring instead of a thiophene ring, leading to different electronic and steric properties.

    4,4′,4′′-Tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: This compound is used in optoelectronic devices and has different structural features and applications compared to the cyclopenta[b]thiophene derivative.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H19N3O4S/c1-13-5-9-15(10-6-13)23-21(27)19-17-3-2-4-18(17)30-22(19)24-20(26)14-7-11-16(12-8-14)25(28)29/h5-12H,2-4H2,1H3,(H,23,27)(H,24,26)

InChI Key

LDLYFGJOPFGBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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